molecular formula C16H16N2O2 B3038815 Ethyl beta-carboline-1-propionate CAS No. 90686-24-1

Ethyl beta-carboline-1-propionate

Cat. No. B3038815
CAS RN: 90686-24-1
M. Wt: 268.31 g/mol
InChI Key: MVOYJHIRYQUBIR-UHFFFAOYSA-N
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Description

Ethyl beta-carboline-1-propionate is an organic compound used for research related to life sciences . It is a natural product found in the barks of Picrasma quassioides .


Synthesis Analysis

The synthesis of β-carboline alkaloids, including this compound, has been a focus of interest due to their diverse biological activities . The β-carboline skeleton can be formed via Bischler–Napieralski reaction, followed by a mild CuBr2-catalyzed conversion . An improved synthesis method has been reported, involving the oxidation of 1-methyl-3-methoxycarbonyl-β-carboline with SeO2 in dioxane .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tricyclic, pyridine-fused indole framework . The molecular formula is C16H16N2O2 and the molecular weight is 268.316 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of β-carboline alkaloids like this compound include key steps with improved procedures and synthetic approaches . For instance, the β-carboline skeleton can be formed via Bischler–Napieralski reaction .


Physical And Chemical Properties Analysis

This compound is a crystalline compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Scientific Research Applications

Behavioral and Psychological Research

Ethyl beta-carboline-1-propionate has been studied for its behavioral and psychological effects. Research conducted by File et al. (1984) found that a structurally related compound, n-propyl beta-carboline-3-carboxylate, showed anxiogenic action in behavioral tests, suggesting that this compound may have similar properties File, Lister, Maninov, & Tucker, 1984.

Pharmacological Research

In the field of pharmacology, beta-Carbolines, including compounds related to this compound, have been researched for their interactions with benzodiazepine receptors and potential effects on tolerance development to other substances. For instance, beta-Carboline-3-carboxylic acid ethyl ester (beta-CCE) was found to potentiate psychological-stress induced analgesia and influence the development of analgesic tolerance to morphine, indicating its interaction with benzodiazepine receptors Tokuyama, Takahashi, & Kaneto, 1989.

Biochemical Research

This compound and related compounds have been a subject of biochemical research as well. Matsubara et al. (1995) researched beta-carbolinium cations, analogs of this compound, and found their presence in patients with Parkinson's disease, suggesting a potential role in the disease's pathogenesis Matsubara, Kobayashi, Kobayashi, Yamashita, Koide, Hatta, Iwamoto, Tanaka, & Kimura, 1995.

Safety and Hazards

Safety measures for handling Ethyl beta-carboline-1-propionate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The growing potential of β-carboline alkaloids encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . Future directions could include the development of efficient and facile synthesis methods and structural modification of active β-carbolines .

Mechanism of Action

Target of Action

Ethyl beta-carboline-1-propionate, like other beta-carbolines, primarily targets the GABA-A receptor complex , acting on the benzodiazepine site . The GABA-A receptor is a 7-transmembrane G-protein coupled receptor associated with G_i proteins .

Mode of Action

Beta-carbolines are known to have an inverse agonist action at the GABA-A receptor complex . This means they possess properties opposite to those of benzodiazepines, which are agonists at this receptor .

Biochemical Pathways

The action of beta-carbolines, including this compound, affects the GABAergic system . Precursor compounds for the biosynthesis of beta-carbolines include serotonin (syn. 5-hydroxytryptamine), tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates .

Pharmacokinetics

Beta-carbolines are known to be metabolized efficiently .

Result of Action

Beta-carbolines show convulsive properties when administered at high doses, anxiogenic properties at moderate doses, and learning-enhancing effects at low doses . These effects suggest a possible physiological relationship, through the GABA-A receptor channel, between memory processes, anxiety, and ultimately, in pathological states, epileptic seizures .

Action Environment

Environmental factors such as alcohol consumption and smoking can affect the biosynthesis and biodegradation of beta-carbolines . Alcohol consumption increases the biosynthesis of harman, a type of beta-carboline, which induces voluntary alcohol intake possibly by increasing the activity of dopamine neurons of the mesolimbic system . On the other hand, smoking induces the biodegradation of beta-carbolines .

Biochemical Analysis

Biochemical Properties

Ethyl beta-carboline-1-propionate plays a significant role in biochemical reactions, particularly those involving the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as a modulator. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects . Additionally, this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in increased levels of these neurotransmitters, contributing to its neuroprotective properties.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABA receptor activity, leading to altered neuronal excitability and neurotransmitter release . This modulation can impact gene expression, particularly genes involved in synaptic plasticity and neuroprotection. Furthermore, this compound affects cellular metabolism by inhibiting MAO, resulting in increased levels of serotonin and dopamine, which play crucial roles in mood regulation and cognitive function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GABA receptors and MAO. By binding to GABA receptors, it enhances the receptor’s affinity for GABA, leading to increased inhibitory neurotransmission . This action is responsible for its anxiolytic and sedative effects. Additionally, this compound inhibits MAO by binding to its active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition results in elevated levels of these neurotransmitters, contributing to its neuroprotective properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under prolonged exposure to light and heat . In in vitro studies, this compound has shown sustained effects on neuronal cells over several hours, with its anxiolytic and sedative properties persisting throughout the duration of the experiments . In in vivo studies, long-term administration of this compound has demonstrated neuroprotective effects, with improvements in cognitive function and mood regulation observed over weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as motor impairment and respiratory depression . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, resulting in the formation of hydroxylated derivatives . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys. The compound’s interaction with MAO also influences metabolic flux, leading to increased levels of serotonin and dopamine . This modulation of neurotransmitter metabolism contributes to its neuroprotective and mood-regulating effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins, facilitating its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific subcellular compartments, such as the mitochondria, where it exerts its neuroprotective effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial proteins and enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the mitochondria. Within the mitochondria, the compound can modulate mitochondrial function, leading to enhanced energy production and protection against oxidative stress .

properties

IUPAC Name

ethyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-2-20-15(19)8-7-14-16-12(9-10-17-14)11-5-3-4-6-13(11)18-16/h3-6,9-10,18H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOYJHIRYQUBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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